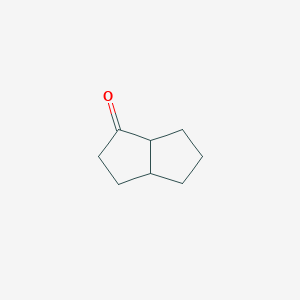

3,3a,4,5,6,6a-六氢-2H-戊环-1-酮

概述

描述

"3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one" is a compound that may be related to the broader family of pentalene derivatives. These compounds are of interest in organic chemistry due to their unique structures and the potential for diverse chemical reactivity and applications.

Synthesis Analysis

The synthesis of related pentalene derivatives involves multiple-component reactions, demonstrating the complexity and versatility of synthetic strategies in this area. For example, Adib et al. (2014) described a highly diastereoselective five-component synthesis of 1-(alkylimino)-5,5-dicyano-3a-aryloctahydro-3-oxacyclobuta[cd]pentalene derivatives, highlighting the innovative approaches to constructing such complex molecules (Adib et al., 2014).

Molecular Structure Analysis

The molecular structure of pentalene derivatives often features a rich array of configurations and bonding patterns, reflecting the compound's complexity. Studies on related compounds, such as bis(pentalene) complexes, reveal intricate details about the metal-ligand interactions and the electronic structure of these molecules (Summerscales et al., 2012).

Chemical Reactions and Properties

Pentalene derivatives participate in a variety of chemical reactions, underlining their chemical versatility. For instance, the MCPB treatment of hexahydro-1.3-pentalenedimethanol derivatives leads to unexpected products, showcasing the unpredictable nature of chemical reactions involving these compounds (Tănase et al., 2015).

Physical Properties Analysis

The physical properties of pentalene derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for applications in materials science. Studies on similar compounds provide insights into how structural variations influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application potential of pentalene derivatives. Research on compounds like the bis(pentalene)di-titanium complex offers a glimpse into the reactivity and stability of these molecules, providing a foundation for future application-driven studies (Kilpatrick et al., 2013).

科学研究应用

催化转化为增值化学品

使用多相酸催化剂将碳水化合物催化转化为糠醛和羟甲基糠醛是研究的一个重要领域。近年来,研究有所增加,重点是通过选择性转化来优化产量。这一过程对于从可再生资源生产增值化学品至关重要,突出了 3,3a,4,5,6,6a-六氢-2H-戊环-1-酮在可持续化学工业中的应用。研究人员的目标是将催化剂的物理化学性质与其催化活性联系起来,为未来在碳水化合物脱水反应中生成糠醛和 HMF 的研究提供见解 (Agirrezabal-Telleria, Gandarias, & Arias, 2014).

高价值精细化学品的合成

糠醛及其衍生物选择性加氢生成戊二醇的最新进展已得到综述。这一过程是一种绿色方法,具有重要的应用前景和研究价值。它重点关注催化加氢中使用的催化剂,以及从类型、反应机理和构效关系等各个方面对这些催化剂的设计和应用。这一研究方向对于开发用于糠醛及其衍生物加氢的新型高效稳定催化剂体系至关重要,展示了 3,3a,4,5,6,6a-六氢-2H-戊环-1-酮的另一个应用 (Tan 等人,2021 年).

锂离子电池电极

五氧化二钒 (V2O5) 在锂离子电池中的作用,由于其独特的晶体结构,已受到严格审查。这项研究基于约 250 篇出版物提供了全面的分析,重点关注用于电极的 V2O5 和 V2O5 基复合材料的微米和纳米材料。该综述引入了两个概念:“高容量带”和“经验总容量保持率”,旨在帮助研究人员设计用于未来电池的高级电极。这一领域展示了该材料在提高锂离子电池性能方面的应用 (Yue & Liang, 2017).

过渡金属化合物研究

NEXAFS(近边 X 射线吸收精细结构)技术在研究过渡金属化合物(包括氧化物、氮化物、碳化物和硫化物)中的应用,突出了其在理解这些材料的物理和化学性质方面的重要性。这篇综合综述涵盖了各种形式的化合物 NEXAFS 研究,并讨论了实验 NEXAFS 光谱与局部键合环境(如 d 电子数、自旋构型和晶体结构)之间的相关性。这项研究强调了过渡金属化合物在材料科学、催化和环境科学中的作用 (Chen, 1998).

安全和危害

属性

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTVVUIIJPWANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941793 | |

| Record name | Hexahydropentalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | |

CAS RN |

19915-11-8, 29365-79-5 | |

| Record name | cis-Bicyclo(3.3.0)-octan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019915118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Bicyclo(3.3.0)-octan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029365795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydropentalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)